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Compound of Interest

Compound Name: BMS-986124

Cat. No.: B606286 Get Quote

A Silent Allosteric Modulator of the μ-Opioid
Receptor
This technical guide provides a comprehensive overview of BMS-986124, a silent allosteric

modulator (SAM) of the μ-opioid receptor (μOR). It is intended for researchers, scientists, and

drug development professionals engaged in the study of opioid pharmacology and allosteric

modulation of G protein-coupled receptors (GPCRs).

Core Concepts and Mechanism of Action
BMS-986124 is a small molecule that binds to an allosteric site on the μ-opioid receptor, a site

distinct from the orthosteric binding site where endogenous opioids and traditional opioid

agonists/antagonists interact.[1] As a silent allosteric modulator, BMS-986124 does not

intrinsically alter the receptor's activity.[2] Instead, its primary function is to competitively

antagonize the effects of positive allosteric modulators (PAMs) at the same allosteric site.[3]

The discovery of BMS-986124 was part of a high-throughput screening campaign that also

identified μ-opioid receptor PAMs, such as BMS-986122.[1] While PAMs enhance the effect of

orthosteric agonists, BMS-986124 can block this enhancement.[3] This makes it a valuable

research tool for studying the allosteric modulation of the μ-opioid receptor and for

characterizing the binding and functional effects of PAMs.
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Property Value

CAS Number 1447968-71-9

Molecular Formula C₁₆H₁₅BrClNO₃S₂

Purity ≥98% (HPLC)

SMILES
COc1cc(Br)ccc1C1SCCN1S(=O)

(=O)c1ccc(Cl)cc1

Experimental Data
The following tables summarize the key quantitative data for BMS-986124 from in vitro

pharmacological assays.

Table 1: Antagonism of PAM-Induced Potentiation in β-
Arrestin Recruitment Assay

Assay Agonist PAM
BMS-986124
Concentration

Fold-Shift in
Agonist EC₅₀
(vs. PAM
alone)

β-Arrestin

Recruitment
Endomorphin-I

BMS-986122 (10

µM)
10 µM

Rightward shift,

antagonizing

PAM effect

Note: Specific fold-shift values are not detailed in the primary literature, but a clear antagonistic

effect is demonstrated graphically.

Table 2: Effect on Agonist-Stimulated [³⁵S]GTPγS
Binding
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Agonist PAM
BMS-986124
Concentration

Effect on Agonist
Potency

DAMGO BMS-986122 (10 µM) 10 µM

Antagonizes the

leftward shift in

DAMGO potency

induced by the PAM

Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize BMS-
986124.

β-Arrestin Recruitment Assay
This assay was utilized for the initial high-throughput screening to identify allosteric modulators

of the μ-opioid receptor.

Principle: This is a cell-based assay that measures the recruitment of β-arrestin to the activated

μ-opioid receptor. A β-galactosidase enzyme fragment complementation assay is a common

format for this type of screen.

Methodology:

Cell Line: U2OS cells stably expressing the human μ-opioid receptor (U2OS-OPRM1).

Assay Conditions: The high-throughput screen was performed in the presence of a low

concentration of the orthosteric agonist endomorphin-I (approximately EC₁₀) to enable the

identification of PAMs.

Procedure:

Cells are plated in 384-well plates.

Compounds to be tested, including BMS-986124, are added to the wells.

The positive allosteric modulator (e.g., BMS-986122) is added to the relevant wells.
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The orthosteric agonist (endomorphin-I) is added to stimulate the receptor.

The plates are incubated to allow for β-arrestin recruitment.

A chemiluminescent substrate for β-galactosidase is added.

Luminescence is measured using a plate reader.

Data Analysis: The potency of agonists (EC₅₀) is determined from concentration-response

curves. The effect of BMS-986124 is quantified by its ability to shift the concentration-

response curve of the agonist in the presence of a PAM.

[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the μ-opioid receptor.

Principle: In the inactive state, the Gα subunit of the heterotrimeric G protein is bound to GDP.

Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-

hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits. The amount of

bound [³⁵S]GTPγS is proportional to the level of G protein activation.

Methodology:

Membrane Preparation: Crude membrane fractions are prepared from cells expressing the

μ-opioid receptor (e.g., C6μ cells) or from mouse brain tissue.

Assay Buffer: Typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1

mM EDTA.

Procedure:

Cell membranes (10-20 µg of protein) are incubated in the assay buffer.

GDP (e.g., 10 µM) is added to the mixture.

The orthosteric agonist (e.g., DAMGO) is added at various concentrations.

The PAM (e.g., BMS-986122) and/or BMS-986124 are added as required.
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The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).

The mixture is incubated, typically for 60 minutes at 30°C.

The reaction is terminated by rapid filtration through glass fiber filters.

The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.

The radioactivity retained on the filters is measured by liquid scintillation counting.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

unlabeled GTPγS (e.g., 10 µM). Agonist concentration-response curves are generated to

determine EC₅₀ and Eₘₐₓ values. The effect of BMS-986124 is assessed by its ability to

antagonize the PAM-induced shift in the agonist's potency.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows related

to the characterization of BMS-986124.
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Click to download full resolution via product page

Caption: μ-Opioid Receptor Signaling Pathway and Allosteric Modulation.
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Caption: Experimental Workflow for the Discovery and Characterization of BMS-986124.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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